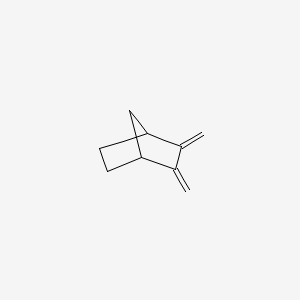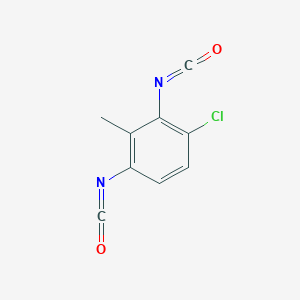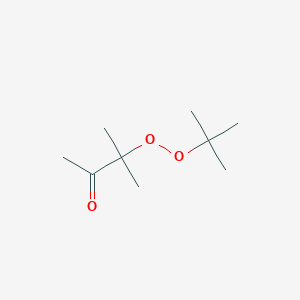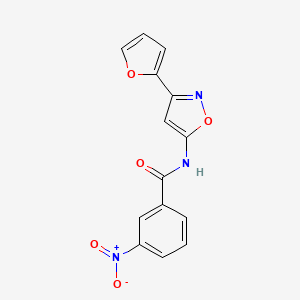
N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the nitrobenzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-(3-(2-Furanyl)-5-isoxazolyl)-3-nitrobenzamide can be compared with other similar compounds, such as:
Furanylfentanyl: A fentanyl analog with a furan ring, known for its potent analgesic effects.
Isoxazole derivatives: Compounds with an isoxazole ring, often studied for their anti-inflammatory and antimicrobial properties.
Nitrobenzamides: Compounds with a nitrobenzamide moiety, explored for their potential as anticancer agents.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
37853-41-1 |
|---|---|
Fórmula molecular |
C14H9N3O5 |
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O5/c18-14(9-3-1-4-10(7-9)17(19)20)15-13-8-11(16-22-13)12-5-2-6-21-12/h1-8H,(H,15,18) |
Clave InChI |
DBLJYENBYNPZCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=NO2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
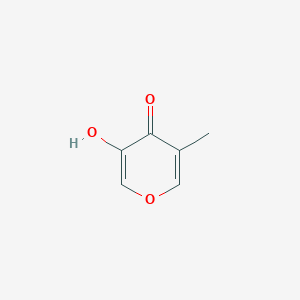
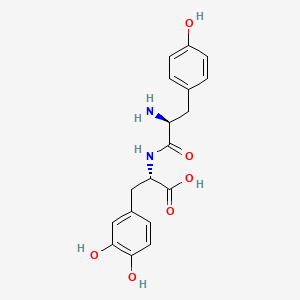
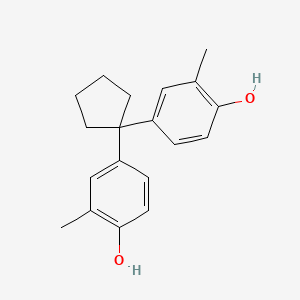

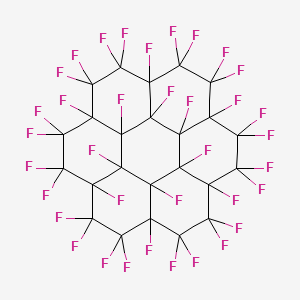
methanone](/img/structure/B14668657.png)

